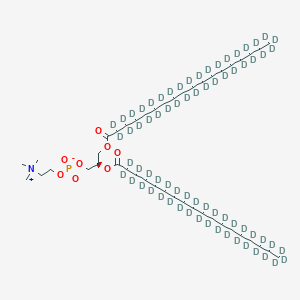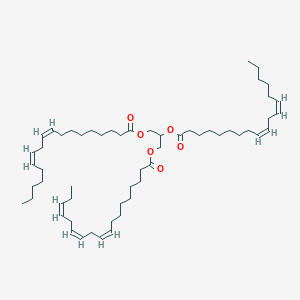
Glycerol 1-alpha-linolenate 2,3-dilinolate
Übersicht
Beschreibung
Glycerol 1-alpha-linolenate 2,3-dilinolate (GLDL) is a fatty acid derivative of glycerol that has been widely studied for its potential applications in the field of scientific research. GLDL has been found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Enzymatic Production and Synthesis of Glycerides
A study focused on the enzymatic synthesis of 1,3-dilinolein using linoleic acid and glycerol as substrates for Lipozyme RM IM in a solvent-free system demonstrated that the conversion rate of linoleic acid can be significantly increased by optimizing reaction conditions such as temperature, molar ratio of substrates, and water removal in vacuum. A conversion of 90.2% was achieved under specific conditions, leading to a product with 84.25% 1,3-DAG content after purification by molecular distillation (Meng Xiang-he, 2004).
Bioactive Properties of Glycerides
Glyceroglycolipids isolated from Citrus hystrix, specifically 1,2-di-O-α-linolenoyl-3-O-β-galactopyranosyl-sn-glycerol (DLGG) and a mixture of 1-O-α-linolenoyl-2-O-palmitoyl-3-O-β-galactopyranosyl-sn-glycerol (LPGG), demonstrated potent inhibitory effects on tumor promoter-induced Epstein-Barr virus (EBV) activation. These compounds showed significant anti-tumor-promoting activity in a two-stage carcinogenesis experiment on mouse skin, suggesting their potential for cancer prevention (A. Murakami et al., 1995).
Fatty Acid Metabolism and Plant Resistance
Research on wheat treated with glycerol to induce resistance against powdery mildew highlighted the regulatory role of glycerol in fatty acid metabolism and plant hormone cross-talk. Glycerol treatment upregulated genes involved in the metabolism pathway of linolenic and alpha-linolenic acid, precursor molecules of jasmonic acid biosynthesis, leading to increased levels of jasmonic acid and salicylic acid, and reduced levels of auxin in wheat. This suggests glycerol's potential to enhance plant resistance to pathogens through modulation of fatty acid metabolism and hormone signaling (Yinghui Li et al., 2020).
Wirkmechanismus
Target of Action
Glycerol 1-alpha-linolenate 2,3-dilinolate is a specific type of triacylglycerol (TAG) that contains linoleic acid at the sn-1 and sn-2 positions and α-linolenic acid at the sn-3 position. The primary targets of this compound are likely to be involved in lipid metabolism and inflammation, as suggested by studies on similar TAGs .
Mode of Action
The presence of linoleic acid and α-linolenic acid, both essential fatty acids, suggests that this compound may have important nutritional and physiological effects .
Biochemical Pathways
For instance, a study on a similar TAG, 1-oleate-2-palmitate-3-linoleate (OPL), found that it improved lipid metabolism and gut microbiota, and decreased the level of pro-inflammatory cytokines .
Result of Action
The result of this compound’s action is likely to be an improvement in lipid metabolism and a reduction in inflammation. This is based on studies of similar TAGs, which have shown beneficial effects on these parameters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can affect the absorption and metabolism of TAGs. Additionally, the gut microbiota can influence the breakdown and utilization of TAGs, potentially affecting their efficacy .
Biochemische Analyse
Biochemical Properties
. For instance, glycerol 3-phosphate dehydrogenase (GPDH) catalyzes the biosynthesis of sn-glycerol-3-phosphate in eukaryotes and bacteria . This suggests that Glycerol 1-alpha-linolenate 2,3-dilinolate may interact with similar enzymes and proteins.
Cellular Effects
The specific cellular effects of this compound are not well-studied. Glycerol and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Glycerol 3-phosphate dehydrogenase (GPD1 and GPD2) are known to act as an NADH shuttle for mitochondrial bioenergetics and function as an important bridge between glucose and lipid metabolism .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. Glycerol and its derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. The aquaglyceroporin GlpF is known to selectively conduct small molecules, such as glycerol, across the cell membrane under a concentration gradient of the substrate .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Glycerol 3-phosphate dehydrogenase 2 (GPD2) is known to be located on the outer surface of the inner mitochondrial membrane .
Eigenschaften
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHUAVENUDDAO-JZRYOQFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)
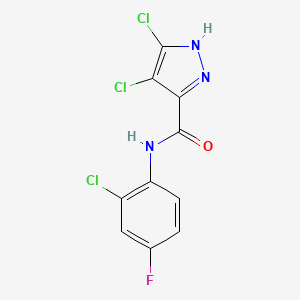
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
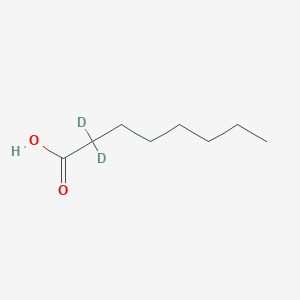
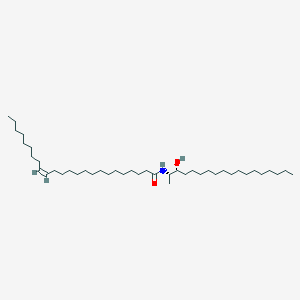
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)
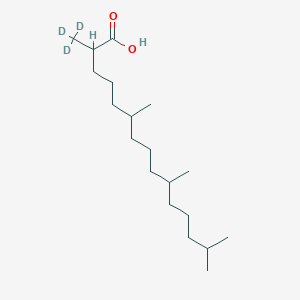
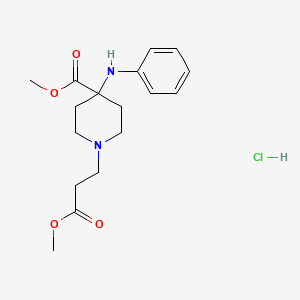

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)
